molecular formula C23H28N2O3S B1669038 Cinalukast CAS No. 128312-51-6

Cinalukast

货号: B1669038
CAS 编号: 128312-51-6
分子量: 412.5 g/mol
InChI 键: BZMKNPGKXJAIDV-VAWYXSNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 西那卡塞可以通过多步过程合成,涉及各种化学中间体的偶联。关键步骤包括:

工业生产方法: 西那卡塞的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的纯度和功效

反应类型:

常用试剂和条件:

主要产物:

科学研究应用

Asthma and Exercise-Induced Bronchoconstriction

Cinalukast has been demonstrated to provide significant protection against exercise-induced bronchoconstriction. In a placebo-controlled crossover study involving eight male patients with mild asthma, this compound was administered at doses of 10 mg, 50 mg, and 200 mg. The results indicated that this compound provided at least eight hours of protection against bronchoconstriction, with higher doses maintaining efficacy over longer periods .

Table 1: Efficacy of this compound in Preventing Exercise-Induced Bronchoconstriction

Dose (mg)AUEC at 2 hours (L.min)AUEC at 8 hours (L.min)
Placebo24.2 ± 3.325.1 ± 4.4
105.5 ± 2.26.8 ± 4.1
506.3 ± 2.711.2 ± 2.5
2003.3 ± 3.85.0 ± 2.8

Novel Research Applications

Recent studies have explored innovative uses for this compound beyond its conventional applications in respiratory diseases.

Photohormone Chemotype Development

Research has indicated the potential for developing new photohormone chemotypes by modifying the scaffold of this compound to enable light-induced activation of peroxisome proliferator-activated receptor alpha (PPARα). This study highlights the versatility of this compound derivatives in creating compounds with novel pharmacological properties .

Computational Drug Design

This compound has been utilized as a lead compound in computational drug design efforts aimed at optimizing side activities through automated methods. A study demonstrated the generation of a virtual library of analogues based on this compound, which were screened for PPARα agonism alongside CysLT1 antagonism using machine learning techniques . This approach not only enhances the efficiency of drug development but also expands the therapeutic potential of existing compounds.

作用机制

西那卡塞通过与人呼吸道中的半胱氨酰白三烯受体(CysLT1)结合发挥作用。该受体参与哮喘的病理生理学,包括气道水肿、平滑肌收缩以及与炎症相关的细胞活性的改变。 通过在这个受体上拮抗白三烯 D4,西那卡塞阻止了这些病理变化,从而减轻了哮喘症状

类似化合物:

比较:

西那卡塞独特的化学结构和作用机制使其成为治疗哮喘和其他炎症性疾病的宝贵化合物。它在科学研究中的多种应用进一步突出了其在化学、生物学、医学和工业领域的重要意义。

相似化合物的比较

Comparison:

This compound’s unique chemical structure and mechanism of action make it a valuable compound in the treatment of asthma and other inflammatory conditions. Its diverse applications in scientific research further highlight its significance in the fields of chemistry, biology, medicine, and industry.

生物活性

Cinalukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), primarily used in the treatment of asthma and exercise-induced bronchoconstriction. By inhibiting leukotriene D4 (LTD4), this compound prevents various physiological responses such as airway edema, smooth muscle contraction, and mucus secretion, which are critical in the pathophysiology of asthma.

This compound functions by blocking the action of LTD4 at the CysLT1 receptor. This interaction is crucial as LTD4 is known to contribute significantly to bronchoconstriction and inflammation in asthma patients. The inhibition of this pathway results in:

  • Reduced airway inflammation
  • Decreased bronchoconstriction
  • Lowered mucus production

Pharmacological Properties

  • Drug Class : CysLT1 receptor antagonist
  • Molecular Weight : Approximately 38 kDa
  • Administration : Oral
  • Doses Studied : 10 mg, 50 mg, and 200 mg

Efficacy in Asthma Management

This compound has demonstrated significant efficacy in clinical trials for asthma management. A placebo-controlled crossover study involving eight male patients indicated that:

  • At a dose of 200 mg, this compound significantly reduced exercise-induced bronchoconstriction compared to placebo (p < 0.05).
  • The protective effect lasted at least 8 hours post-administration but was lost after one week at the lowest dose (10 mg) .

Comparison with Other Leukotriene Antagonists

This compound's efficacy can be compared with other leukotriene receptor antagonists like montelukast and zafirlukast. Research has shown that:

Drug Duration of Action Efficacy against EIA
This compound3-6 hoursModerate
MontelukastUp to 24 hoursHigh
ZafirlukastUp to 12 hoursModerate

This table illustrates that while this compound is effective, its duration of action is shorter than that of montelukast, which may influence prescribing decisions depending on patient needs.

Anti-HCV Activity

Recent studies have also explored this compound's role beyond asthma treatment. It was found to have a complex interaction with hepatitis C virus (HCV) replication. In vitro studies indicated that:

  • This compound could reverse the anti-HCV activity of MK-571, another CysLTR1 antagonist, suggesting a nuanced role in viral replication dynamics .
  • The effects were dose-dependent, highlighting the importance of concentration in therapeutic outcomes.

Case Study: Exercise-Induced Bronchoconstriction

In a clinical trial involving patients with exercise-induced bronchoconstriction:

  • Participants receiving this compound showed a significant reduction in the area under the forced expiratory volume (FEV1) curve when challenged with exercise.
  • The results indicated that higher doses maintained efficacy longer than lower doses .

Research Findings on Long-term Use

A study assessing long-term use revealed that while initial benefits were pronounced, the effectiveness diminished over time at lower doses. This finding suggests that higher doses may be necessary for sustained therapeutic effects .

属性

IUPAC Name

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMKNPGKXJAIDV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045742
Record name Cinalukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.72e-04 g/L
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma.
Record name Cinalukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

128312-51-6
Record name Cinalukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128312-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinalukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinalukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinalukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINALUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinalukast
Reactant of Route 2
Reactant of Route 2
Cinalukast
Reactant of Route 3
Reactant of Route 3
Cinalukast
Reactant of Route 4
Reactant of Route 4
Cinalukast
Reactant of Route 5
Reactant of Route 5
Cinalukast
Reactant of Route 6
Cinalukast
Customer
Q & A

Q1: How does Cinalukast exert its effects at the molecular level?

A1: this compound functions as a Cysteinyl leukotriene receptor 1 (CysLT1R) antagonist [, ]. This means it binds to the CysLT1 receptor and blocks the binding of its natural ligands, namely the cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4 []. By preventing CysLTs from activating the CysLT1 receptor, this compound inhibits the downstream inflammatory responses these molecules typically trigger [, ].

Q2: Has the potential of this compound to shift its activity towards other targets been investigated?

A3: Yes, researchers have investigated the possibility of leveraging this compound's structure to enhance its activity towards other targets, specifically the peroxisome proliferator-activated receptor alpha (PPARα) []. Through computer-assisted selective optimization of side-activities (SOSA), they generated a virtual library of this compound analogues and predicted their affinity for PPARα and CysLT1R []. This led to the synthesis of an analogue with improved PPARα activation and decreased CysLT1R antagonism, highlighting the potential of modifying this compound for different therapeutic applications [].

Q3: Are there any studies looking at the impact of this compound on erythrocyte death?

A4: Interestingly, research has revealed a role for this compound in influencing eryptosis, a process of programmed cell death in red blood cells []. Studies show that under energy-depleted conditions, erythrocytes release leukotrienes, which can trigger eryptosis []. This compound, by blocking leukotriene receptors, was found to mitigate the eryptotic effects induced by energy depletion in these cells []. This highlights the multifaceted nature of this compound's biological activity beyond its traditional anti-inflammatory role.

Q4: What are the potential benefits of developing formulations with improved delivery of this compound?

A5: Researchers have explored complexation studies of this compound with cyclodextrins []. Such complexation techniques are employed to enhance the solubility, stability, and bioavailability of drugs []. By improving these pharmaceutical properties, it might be possible to achieve better therapeutic outcomes with this compound, potentially at lower doses, while minimizing potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。